L-Gulonic acid gamma-lactone (C6H10O6) is a highly crystalline, chiral furanose lactone with a defined melting point of 187–190 °C and a specific optical rotation of [α]19/D +55° in water . Industrially and biochemically, it serves as the terminal, direct precursor in the mammalian biosynthesis of L-ascorbic acid (Vitamin C) [1]. For procurement, its value lies in its rigid stereochemical configuration, which makes it an indispensable substrate for isolated enzymatic assays targeting L-gulonolactone oxidase (GULO) and a high-fidelity chiral building block for synthesizing L-sugar derivatives and iminosugars [2]. Unlike crude sugar mixtures or upstream metabolites, high-purity L-gulonolactone ensures strict stereocontrol and eliminates multi-enzyme dependencies in both analytical and synthetic workflows .
Substituting L-gulonolactone with its enantiomer (D-gulonolactone) or upstream precursors (such as D-glucuronolactone) critically compromises both synthetic fidelity and assay validity [1]. In chiral synthesis, using the D-enantiomer irreversibly inverts the stereocenters of downstream products, yielding D-iminosugars instead of the targeted L-iminosugars required for specific glycosidase inhibition [2]. In biochemical assays, replacing L-gulonolactone with D-glucuronolactone introduces a dependency on intermediate reduction steps (via glucuronate reductase), making it impossible to isolate and accurately quantify the terminal kinetics of L-gulonolactone oxidase (GULO) [3]. Furthermore, epimeric substitutes like L-galactono-1,4-lactone fail entirely in specific microbial assays, as enzymes like mycobacterial L-gulono-1,4-lactone dehydrogenase exhibit zero cross-reactivity with the galactono-configuration [4].
In isolated enzymatic assays, L-gulonolactone provides direct, measurable binding kinetics for L-gulonolactone oxidase (GULO), with recombinant rat GULO demonstrating a Km of 53.5 ± 5 µM and a Vmax of 780 ± 45 U/mg protein [1]. In contrast, utilizing upstream precursors like D-glucuronolactone requires multi-enzyme cascade reactions, precluding the direct measurement of terminal GULO kinetics [2].
| Evidence Dimension | Substrate Affinity (Km) for terminal Vitamin C synthesis |
| Target Compound Data | Km = 53.5 ± 5 µM (L-gulonolactone) |
| Comparator Or Baseline | Unmeasurable directly (D-glucuronolactone) |
| Quantified Difference | Direct single-step quantification vs. multi-step dependency |
| Conditions | Recombinant full-length rat GULO (fGULO) assay at pH 7.0, 40 °C |
Procurement of L-gulonolactone is mandatory for researchers needing to isolate and accurately quantify the terminal step of mammalian Vitamin C biosynthesis without upstream interference.
The procurement of the correct lactone enantiomer strictly dictates the stereochemical outcome of synthetic iminosugars. Starting with L-gulonolactone yields 1,4-dideoxy-1,4-imino-L-allitol (DIA), a specific inhibitor of human liver α-D-mannosidase [1]. Substituting with D-gulonolactone produces the D-enantiomer, which exhibits an entirely different glycosidase inhibition profile and fails to target the same specific enzymatic pathways[2].
| Evidence Dimension | Stereochemical yield and downstream enzyme targeting |
| Target Compound Data | Yields L-iminosugars (targets α-D-mannosidase) |
| Comparator Or Baseline | Yields D-iminosugars (altered inhibition specificity) |
| Quantified Difference | 100% inversion of final product stereocenters |
| Conditions | Multi-step chiral pool synthesis of 1,4-dideoxy-1,4-imino-allitol |
Buyers must specify the L-enantiomer to ensure the successful synthesis of L-sugar-derived pharmaceuticals and specific glycosidase inhibitors.
L-gulonolactone functions as a highly effective hydrogen bond donor in the formulation of natural deep eutectic solvents (DES). When mixed with choline chloride at a 1:1 molar ratio, the resulting eutectic mixture exhibits a solidus (melting) temperature more than 140 °C below the melting point of pure L-gulonolactone (186–190 °C) and well below the decomposition temperature of choline chloride (~300 °C) [1].
| Evidence Dimension | Solidus temperature (melting point depression) |
| Target Compound Data | >140 °C depression in 1:1 ChCl mixture |
| Comparator Or Baseline | Pure L-gulonolactone (mp 186–190 °C) |
| Quantified Difference | >140 °C reduction in processing temperature |
| Conditions | In-situ Differential Scanning Calorimetry (DSC) of 1:1 molar mixtures |
This extreme thermal depression allows manufacturers to process L-gulonolactone-based solvents at near-room temperatures, enabling solvent-free, green-chemistry extractions.
Mycobacterium tuberculosis utilizes a specific L-gulono-1,4-lactone dehydrogenase for ascorbate synthesis. This enzyme demonstrates a Km of 5 mM for L-gulonolactone but exhibits 0% relative activity toward the epimeric L-galactono-1,4-lactone [1]. This absolute specificity sharply contrasts with plant and animal enzymes, which often show broader cross-reactivity [2].
| Evidence Dimension | Relative enzymatic activity |
| Target Compound Data | 100% activity (Km = 5 mM) for L-gulonolactone |
| Comparator Or Baseline | 0% activity for L-galactono-1,4-lactone |
| Quantified Difference | Complete presence vs. absence of substrate recognition |
| Conditions | Recombinant M. tuberculosis L-gulono-1,4-lactone dehydrogenase assay at pH 8.0, 39 °C |
Using the exact L-gulonolactone substrate is critical for developing accurate high-throughput screening assays for novel anti-tuberculosis therapeutics.
Because L-gulonolactone is the direct, final substrate in the mammalian Vitamin C pathway, it is the standard reagent procured for quantifying L-gulonolactone oxidase (GULO) activity in liver microsomes and recombinant expression systems. Its use eliminates the confounding variables introduced by upstream precursors like D-glucuronolactone[1].
The rigid stereochemistry of L-gulonolactone makes it a premier starting material for the total synthesis of L-sugar derivatives, such as L-noviose, and specific glycosidase inhibitors like 1,4-dideoxy-1,4-imino-L-allitol (DIA). Procurement of this specific enantiomer is required to achieve the correct absolute configuration in the final active pharmaceutical ingredients [2].
Driven by its ability to act as a strong hydrogen bond donor, L-gulonolactone is utilized alongside choline chloride to formulate low-melting-point deep eutectic solvents. These green solvents are applied in low-temperature pharmaceutical extractions and tissue engineering, where the >140 °C melting point depression ensures processability without thermal degradation [3].
Due to the absolute substrate specificity of M. tuberculosis L-gulono-1,4-lactone dehydrogenase for L-gulonolactone (and its complete lack of reactivity with L-galactono-1,4-lactone), this compound is procured as the definitive substrate for screening libraries of potential novel antibiotics targeting mycobacterial ascorbate biosynthesis [4].